Z-D-Ala-NH2

Chiral purity Optical rotation Peptide stereochemistry

Peptide researchers face carboxylate-mediated side reactions and incompatible protection strategies when incorporating D-amino acids. Z-D-Ala-NH2 resolves these as a protected D-alanine building block with acid-labile Z protection and C-terminal amide. • C-terminal amide eliminates carboxyl protection during SPPS, preventing cyclization and improving yield • Z group orthogonal to Boc/Fmoc chemistry enables sequential deprotection in complex syntheses • D-stereochemistry yields protease-resistant peptides with up to 80% enzymatic coupling efficiency

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 151378-81-3
Cat. No. B554551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Ala-NH2
CAS151378-81-3
SynonymsZ-D-ALA-NH2; 151378-81-3; AC1OCUTK; SCHEMBL2627373; CTZZSWNVVFTJRN-MRVPVSSYSA-N; ZINC399533; 7872AH; AKOS025289444; AJ-21744; AK170197; K-4808; benzyl[(1R)-2-amino-1-methyl-2-oxoethyl]carbamate; benzylN-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1
InChIKeyCTZZSWNVVFTJRN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Ala-NH2: Procurement & Scientific Overview


Z-D-Ala-NH2 (CAS 151378-81-3), also known as Z-D-alanine amide or N-benzyloxycarbonyl-D-alaninamide, is a protected D-amino acid derivative with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol [1]. It features a benzyloxycarbonyl (Z) protecting group on the amino terminus and a C-terminal amide functionality, providing a versatile building block for peptide synthesis with defined stereochemistry and protection strategy .

Z protecting group orthogonal to Boc/Fmoc strategies
C-terminal amide prevents carboxyl-mediated side reactions
D-stereochemistry for protease-resistant peptide designs

Z-D-Ala-NH2: Irreplaceable in Peptide Synthesis


In peptide synthesis, the choice of protecting group, C-terminal functionality, and stereochemistry critically determines synthetic efficiency and final product integrity. Z-D-Ala-NH2 offers a specific combination of (1) acid-labile Z protection orthogonal to Boc and Fmoc strategies, (2) a C-terminal amide that eliminates carboxylate-mediated side reactions and enhances metabolic stability in bioactive peptides, and (3) D-stereochemistry essential for generating protease-resistant or conformationally constrained peptide therapeutics . Substituting with Z-D-Ala-OH, for instance, introduces a free carboxyl group that can undergo unwanted cyclization or premature activation, while using the L-enantiomer (Z-L-Ala-NH2) yields peptides with inverted stereochemistry and altered biological activity profiles .

Z-D-Ala-OH substitution introduces free carboxyl group, may lead to cyclization or premature activation
L-enantiomer (Z-L-Ala-NH2) yields inverted stereochemistry, altering peptide bioactivity and research model response
Different protecting group (e.g., Fmoc-D-Ala-NH2) shifts deprotection conditions and synthetic strategy compatibility

Z-D-Ala-NH2: Differentiation from Closest Analogs


Chiral Purity via Optical Rotation

Z-D-Ala-NH2 exhibits a specific optical rotation of -12 ± 2° (c=1 in acetone) , which is opposite in sign to its L-enantiomer Z-L-Ala-NH2 . This difference provides a direct quantitative metric for confirming chiral purity and ensuring correct stereochemical incorporation in peptide synthesis.

Chiral Purity via Optical Rotation
Reported
[α]D = -12 ± 2° (c=1, acetone)
Confirms D-enantiomer identity; opposite sign to L-form
Polarimetry at 20°C; ensures correct stereochemistry procurement
Chiral purity Optical rotation Peptide stereochemistry

Melting Point vs. L-Enantiomer

The melting point of Z-D-Ala-NH2 (129-135 °C) is consistently lower than that of its L-enantiomer Z-L-Ala-NH2 (131-136 °C) , a difference of 2-6 °C that can serve as an identity and purity check during quality control.

Melting Point vs. L-Enantiomer
Reported
129–135 °C (D) vs. 131–136 °C (L)
Lower melting point serves as rapid QC identity check
2–6 °C difference enables enantiomer distinction
Thermal analysis Melting point Solid-state characterization

Enzymatic Coupling Efficiency of D-Ala

In papain-catalyzed dipeptide synthesis using Z-amino acid carbamoylmethyl esters as acyl donors, the incorporation of D-alanine yields Z-Gly-D-Ala-OH in 80%, Z-Ala-D-Ala-OH in 45%, and Z-D-Ala-Ala-OH in 22% under frozen conditions (-16 to -24 °C) [1]. These yields are comparable to those achieved with L-amino acids (Z-Gly-Gly-OH 76%, Z-Gly-Ala-OH 75%, Z-Ala-Ala-OH 72%) [1], demonstrating that Z-protected D-alanine derivatives can be efficiently incorporated despite the typical challenges of D-amino acid coupling.

Enzymatic Coupling Efficiency
Head-to-head
Z-Gly-D-Ala-OH: 80%; Z-Ala-D-Ala-OH: 45%; Z-D-Ala-Ala-OH: 22%
Comparable yields support D-amino acid enzymatic incorporation
Papain-catalyzed, frozen aqueous conditions
Enzymatic peptide synthesis Protease catalysis D-amino acid incorporation

Z-D-Ala-NH2: Optimal Application Scenarios


Enzymatic Synthesis of D-Amino Acid Dipeptides

Z-D-Ala-NH2 (or its carbamoylmethyl ester derivative) serves as an acyl donor in papain-catalyzed dipeptide synthesis under frozen conditions, achieving yields up to 80% for Z-Gly-D-Ala-OH [1]. This is particularly valuable for producing D-amino acid-containing peptides that are resistant to proteolytic degradation in therapeutic applications.

C-Terminal Amide Protection in Solid-Phase Synthesis

The C-terminal amide of Z-D-Ala-NH2 eliminates the need for additional carboxyl protection strategies during solid-phase synthesis, reducing side reactions and improving overall yield. The Z group is orthogonal to Boc and Fmoc chemistry, enabling sequential deprotection strategies in complex peptide syntheses .

QC and Identity Verification by Physical Properties

The unique combination of melting point (129-135 °C) and optical rotation (-12 ± 2°) provides a reliable, instrument-based method for confirming the identity and stereochemical purity of Z-D-Ala-NH2 batches upon receipt, ensuring that the correct enantiomer has been procured for D-amino acid-specific applications.

Application
Selection Property
Validation Focus
Enzymatic dipeptide synthesis with D-amino acids
Z-protected D-alanine donor compatible with papain catalysis
Coupling efficiency and stereochemical fidelity
Solid-phase peptide synthesis with orthogonal protection
C-terminal amide eliminates carboxyl-mediated side reactions
Deprotection orthogonality and sequence strategy compatibility
Identity and purity verification upon receipt
Distinctive melting point and optical rotation signature
Enantiomeric identity and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-D-Ala-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.